3-Methyl-3-nitrobutan-2-ol 3-Methyl-3-nitrobutan-2-ol
Brand Name: Vulcanchem
CAS No.: 20575-38-6
VCID: VC8397326
InChI: InChI=1S/C5H11NO3/c1-4(7)5(2,3)6(8)9/h4,7H,1-3H3
SMILES: CC(C(C)(C)[N+](=O)[O-])O
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol

3-Methyl-3-nitrobutan-2-ol

CAS No.: 20575-38-6

Cat. No.: VC8397326

Molecular Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3-nitrobutan-2-ol - 20575-38-6

Specification

CAS No. 20575-38-6
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
IUPAC Name 3-methyl-3-nitrobutan-2-ol
Standard InChI InChI=1S/C5H11NO3/c1-4(7)5(2,3)6(8)9/h4,7H,1-3H3
Standard InChI Key MVFMATZFWFEEKJ-UHFFFAOYSA-N
SMILES CC(C(C)(C)[N+](=O)[O-])O
Canonical SMILES CC(C(C)(C)[N+](=O)[O-])O

Introduction

Structural and Molecular Characteristics

3-Methyl-3-nitrobutan-2-ol belongs to the class of nitro alcohols, featuring a hydroxyl group at the second carbon and a nitro group at the third carbon of a butanol backbone. Its IUPAC name, 3-methyl-3-nitro-2-butanol, reflects this substitution pattern. The compound’s structure is represented by the SMILES notation CC(C)(C(NO2)O)CO, highlighting the methyl branch at the third carbon and the proximity of the nitro and hydroxyl groups .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number20575-38-6
Molecular FormulaC₅H₁₁NO₃
Molecular Weight133.15 g/mol
Density1.093 g/cm³
Boiling Point207.3°C at 760 mmHg
Flash Point89.6°C
Vapor Pressure0.0532 mmHg at 25°C
Refractive Index1.449

The compound’s stereoelectronic properties are influenced by the nitro group’s electron-withdrawing effects, which stabilize adjacent negative charges and facilitate specific reaction pathways .

Synthesis and Production Methods

The synthesis of 3-methyl-3-nitrobutan-2-ol has been documented in multiple peer-reviewed studies. A notable method involves the nitroaldol (Henry) reaction, where a nitroalkane reacts with a carbonyl compound under basic conditions. For instance, Crich et al. (2003) demonstrated the condensation of nitroethane with 3-methyl-2-butanone in the presence of a base, yielding the target compound with moderate efficiency . Akhmetov et al. (1970) optimized this process using aqueous nitric acid as both a nitrating agent and solvent, achieving higher yields under controlled temperature conditions .

Industrial-scale production often employs continuous-flow reactors to enhance reaction control and purity. A patent by Rohm and Haas Co. (1951) describes a vapor-phase nitration process using gaseous nitric acid and 3-methyl-2-butanol, which minimizes byproduct formation .

Table 2: Synthetic Approaches

MethodReagents/ConditionsYieldReference
Nitroaldol ReactionNitroethane, 3-methyl-2-butanone, base~68%
Aqueous NitrationHNO₃, H₂O, 25–40°CNot reported
Vapor-Phase NitrationGaseous HNO₃, 3-methyl-2-butanolHigh purity

Chemical Reactivity and Functional Transformations

The compound’s dual functional groups enable diverse reactivity:

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the hydroxyl group to a ketone, yielding 3-methyl-3-nitrobutan-2-one .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 3-methyl-3-aminobutan-2-ol, a potential precursor for pharmaceuticals .

Acid-Catalyzed Reactions

In the presence of sulfuric acid, 3-methyl-3-nitrobutan-2-ol undergoes dehydration to form 3-methyl-2-nitrobutene, an intermediate in polymer chemistry .

Applications in Research and Industry

Organic Synthesis

The compound serves as a key intermediate in the synthesis of β-nitro alcohols, which are precursors to amino alcohols and heterocyclic compounds. Its nitro group participates in cycloaddition reactions, enabling access to pyrrolidine and piperidine derivatives .

Industrial Uses

Classified under HS code 2905590090, 3-methyl-3-nitrobutan-2-ol is regulated as a nitrated derivative of acyclic alcohols. It finds use in specialty chemical manufacturing, particularly in coatings and adhesives requiring nitro-functionalized components .

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